5-Bromo-4-isopropyl-1H-imidazole
Description
5-Bromo-4-isopropyl-1H-imidazole is a brominated imidazole derivative characterized by a bromo substituent at position 5 and an isopropyl group at position 4 of the imidazole ring.
Properties
Molecular Formula |
C6H9BrN2 |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
4-bromo-5-propan-2-yl-1H-imidazole |
InChI |
InChI=1S/C6H9BrN2/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3,(H,8,9) |
InChI Key |
XDBOUZAZWPGPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CN1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(propan-2-yl)-1H-imidazole typically involves the bromination of 4-(propan-2-yl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 5-Bromo-4-(propan-2-yl)-1H-imidazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated imidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted imidazoles with various functional groups.
Oxidation: Imidazole N-oxides.
Reduction: Hydrogenated imidazoles.
Scientific Research Applications
5-Bromo-4-(propan-2-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(propan-2-yl)-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid (CAS 1507740-32-0)
- Molecular Formula : C₇H₉BrN₂O₂
- Key Properties :
- Molar mass: 233.06 g/mol
- Density: 1.676 g/cm³
- pKa: 1.26 (predicted)
- Comparison : The carboxylic acid group at position 4 increases polarity and acidity compared to the isopropyl group in the target compound. This enhances solubility in polar solvents but reduces lipid membrane permeability, limiting bioavailability in biological systems .
4-Bromo-2-isopropyl-1H-imidazole (CAS 4002-81-7)
- Structural Difference : Bromo at position 4 instead of 3.
- Impact: The bromo position alters the electron density distribution of the imidazole ring.
5-Bromo-1H-imidazole-2-carbaldehyde (CAS 120118-03-8)
- Functional Group : A formyl group at position 2.
- Reactivity : The aldehyde group enables nucleophilic addition reactions, making this compound a versatile intermediate for synthesizing Schiff bases or heterocyclic derivatives. In contrast, the isopropyl group in the target compound provides steric bulk, which may hinder certain reactions .
Physicochemical Properties
The following table summarizes key properties of 5-Bromo-4-isopropyl-1H-imidazole and related compounds:
†Predicted based on imidazole analogs.
Key Observations :
- Melting Points : Bromo-substituted imidazoles with aromatic extensions (e.g., indole derivatives in ) exhibit higher melting points (133–196°C) due to enhanced π-π stacking .
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